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Compound of Interest

Compound Name:

2-

Carboxyethyl(triphenyl)phosphoni

um;chloride

CAS No.: 36626-29-6

Cat. No.: B021247 Get Quote

Executive Summary
2-Carboxyethyl(triphenyl)phosphonium chloride (CAS: 36626-29-6) is a specialized

organophosphorus salt utilized primarily as a Wittig reagent precursor for introducing
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-unsaturated carboxylic acid moieties into complex organic frameworks.[1][2][3] Its melting
point (MP), consistently characterized between 197°C and 201°C, serves as a critical quality
attribute (CQA) for assessing purity, crystallinity, and suitability for sensitive catalytic cycles.

This guide provides a comprehensive technical analysis of the compound's thermal properties,

synthesis-dependent melting behavior, and rigorous characterization protocols for researchers

in drug discovery and total synthesis.

Chemical Identity & Physical Properties[1][4][6][7][8]
[9]
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Property Detail

IUPAC Name (2-Carboxyethyl)triphenylphosphanium chloride

CAS Number 36626-29-6

Molecular Formula

Molecular Weight 370.81 g/mol

Appearance White to pale cream crystalline powder

Hygroscopicity Moderate; requires desiccation

Melting Point Analysis
The melting point of 2-Carboxyethyl(triphenyl)phosphonium chloride is not merely a physical

constant but a diagnostic indicator of its synthetic history and storage stability.

Standard Range: 197°C – 201°C (Decomposition often accompanies melting).

Purity Correlation:

High Purity (>98%): Sharp endotherm within a 2°C range (e.g., 198–200°C).

Impure / Hydrolyzed: Broadened range (<195°C) or depressed onset, often indicating the

presence of Triphenylphosphine oxide (TPPO) or residual solvent.

Thermal Behavior: Unlike simple organic solids, phosphonium salts often exhibit a "melt-

degradation" event where the lattice collapses simultaneously with the onset of elimination

reactions.

Solubility Profile
Soluble: Methanol, DMSO, Water (limited stability), Dichloromethane.

Insoluble: Diethyl ether, Benzene, Hexane (used as precipitants in purification).

Synthesis & Purification Logic
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The thermal properties of the final product are dictated by the synthesis route. The standard

quaternization reaction requires strict control to avoid "oiling out," which traps impurities and

lowers the melting point.

Synthesis Pathway (Graphviz)
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Figure 1: Synthesis and purification workflow emphasizing the recrystallization step essential

for achieving the target melting point.

Purification Protocol for Target MP
To achieve the referenced MP of 197-201°C, a specific recrystallization strategy is required:

Dissolution: Dissolve crude solid in minimum hot Ethanol or Acetonitrile.

Precipitation: Slowly add non-polar anti-solvent (Diethyl Ether or Benzene) until turbidity

persists.

Crystallization: Cool slowly to 4°C. Rapid cooling traps solvent, depressing MP.

Drying: Vacuum dry at 50°C over

to remove lattice-bound solvent.

Experimental Characterization Protocols
Melting Point Determination (Capillary Method)
Objective: To determine the melting range as a purity assay.

Equipment:

Calibrated Melting Point Apparatus (e.g., Buchi or Stuart).
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Glass capillary tubes (closed end).

Protocol:

Sample Prep: Dry the sample in a vacuum desiccator for 24 hours prior to analysis.

Hygroscopic moisture can depress MP by 5-10°C.

Loading: Pack 2-3 mm of fine powder into the capillary. Ensure tight packing to facilitate heat

transfer.

Ramp Rate:

Fast Ramp: 10°C/min up to 180°C.

Critical Ramp: 1°C/min from 180°C to 205°C.

Observation: Record the temperature of the first visible liquid droplet (Onset) and the

temperature where the last solid crystal disappears (Clear Point).

Validation: The range (Clear Point - Onset) must be

.

Differential Scanning Calorimetry (DSC)
For drug development applications, DSC provides a more rigorous thermal profile.

Conditions: Nitrogen atmosphere (50 mL/min), Alumina pans (sealed but vented).

Expected Trace: A sharp endothermic peak with

.

Warning: An exothermic event immediately following the melt indicates thermal

decomposition (loss of

or HCl).

Applications in Drug Development
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The melting point directly influences the handling of this reagent in Wittig olefinations.

Mechanism of Action
The salt is a precursor to a functionalized ylide. High MP ensures the salt is free of free acid or

phosphine oxide, which can poison sensitive catalytic steps.

Phosphonium Salt
(MP: 197-201°C)

Phosphonium Ylide
(Reactive Intermediate)

 Deprotonation (-HCl)

Base (2 eq.)
(e.g., NaHMDS, LiHMDS)

Oxaphosphetane / Betaine

 + Aldehyde

Target Aldehyde
(Drug Intermediate)

Alkene Product
(Carboxylated)

 Elimination

Triphenylphosphine Oxide
(Solid Waste)

Click to download full resolution via product page

Figure 2: Wittig olefination pathway. Purity of the starting salt (verified by MP) is crucial for

accurate stoichiometry during ylide formation.

Criticality in Synthesis
Stoichiometry: Impure salt (low MP) leads to incorrect base equivalents. If the salt contains

5% moisture, 2 equivalents of base will be partially consumed by water, leading to

incomplete ylide formation and low yields.

Stereoselectivity: The purity of the salt affects the Z/E ratio in the resulting alkene. Pure

crystalline salt favors reproducible stereochemical outcomes.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b021247?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety & Handling
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation

(H335).[4]

Handling: Use a dust mask and chemical-resistant gloves.

Storage: Store under inert atmosphere (Argon/Nitrogen) at room temperature. The

compound is hygroscopic; exposure to air will lower the melting point over time due to water

absorption.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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